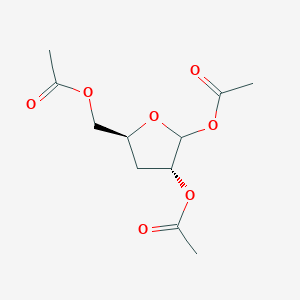

(2S,3S,5S)-5-(acetoxymethyl)-tetrahydrofuran-2,3-diyl diacetate

Übersicht

Beschreibung

(2S,3S,5S)-5-(acetoxymethyl)-tetrahydrofuran-2,3-diyl diacetate is an organic compound with a complex structure featuring multiple acetoxy groups. This compound is notable for its applications in various fields, including synthetic chemistry and pharmaceuticals, due to its unique reactivity and functional groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,5S)-5-(acetoxymethyl)-tetrahydrofuran-2,3-diyl diacetate typically involves the acetylation of a tetrahydrofuran derivative. One common method starts with the protection of hydroxyl groups followed by selective acetylation. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same fundamental steps as laboratory synthesis but optimized for large-scale production, including precise control of temperature, reaction time, and reagent concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3S,5S)-5-(acetoxymethyl)-tetrahydrofuran-2,3-diyl diacetate undergoes various chemical reactions, including:

Hydrolysis: The acetoxy groups can be hydrolyzed to yield the corresponding alcohols.

Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Substitution: Nucleophilic substitution reactions can replace the acetoxy groups with other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid or base.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Substitution: Reagents such as sodium methoxide or other nucleophiles are used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields alcohols, while oxidation can produce ketones or carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic chemistry, (2S,3S,5S)-5-(acetoxymethyl)-tetrahydrofuran-2,3-diyl diacetate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing various chemical entities.

Biology and Medicine

In biological research, this compound is studied for its potential as a prodrug. The acetoxy groups can be hydrolyzed in vivo to release active pharmaceutical ingredients. Additionally, its structure is investigated for its potential to interact with biological targets.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Wirkmechanismus

The mechanism by which (2S,3S,5S)-5-(acetoxymethyl)-tetrahydrofuran-2,3-diyl diacetate exerts its effects involves the hydrolysis of its acetoxy groups. This hydrolysis releases active functional groups that can interact with molecular targets. The pathways involved include enzymatic hydrolysis and subsequent interactions with cellular components.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2S,3S,5S)-5-(hydroxymethyl)-tetrahydrofuran-2,3-diyl diacetate

- (2S,3S,5S)-5-(methoxymethyl)-tetrahydrofuran-2,3-diyl diacetate

Uniqueness

(2S,3S,5S)-5-(acetoxymethyl)-tetrahydrofuran-2,3-diyl diacetate is unique due to its multiple acetoxy groups, which provide distinct reactivity compared to similar compounds. This makes it particularly useful in synthetic applications where selective acetylation is required.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers and industry professionals can better utilize this compound in their work.

Biologische Aktivität

(2S,3S,5S)-5-(acetoxymethyl)-tetrahydrofuran-2,3-diyl diacetate is a synthetic organic compound characterized by its tetrahydrofuran backbone and two acetoxy functional groups. The specific stereochemistry at the 2, 3, and 5 positions suggests potential for unique biological interactions and reactivity. This article explores the biological activity of this compound, including its antimicrobial properties, antioxidant capabilities, and potential enzyme inhibition.

- Molecular Formula : CHO

- Molecular Weight : 260.24 g/mol

- CAS Number : 865853-43-6

Antimicrobial Activity

Preliminary studies indicate that compounds with a tetrahydrofuran structure exhibit significant antimicrobial properties. For instance:

- Mechanism : The tetrahydrofuran ring may disrupt bacterial cell membranes or interfere with metabolic pathways.

- Comparison with Similar Compounds : Other tetrahydrofuran derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 50 µg/mL |

| Compound B | Escherichia coli | 200 µg/mL |

| This compound | TBD | TBD |

Antioxidant Properties

The presence of acetoxy groups in the structure is hypothesized to enhance the compound's ability to scavenge free radicals:

- Mechanism : Acetoxy groups can donate hydrogen atoms to free radicals, thus neutralizing them and preventing oxidative damage.

- Research Findings : Similar compounds have demonstrated significant antioxidant activity in vitro.

Enzyme Inhibition

Research into enzyme inhibition has revealed that compounds structurally related to this compound may inhibit key enzymes involved in various metabolic pathways:

- Example Enzymes : Enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are implicated in inflammatory processes.

- Potential Applications : Such inhibition could lead to therapeutic applications in treating inflammatory diseases.

Case Studies and Research Findings

-

Antimicrobial Activity Study

- A study conducted on a related tetrahydrofuran derivative showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized bioassay-guided fractionation techniques to isolate active components from fungal extracts.

-

Antioxidant Activity Evaluation

- Research demonstrated that tetrahydrofuran derivatives exhibit strong antioxidant activity through DPPH radical scavenging assays. The results indicated that the presence of acetoxy groups significantly enhances this activity.

-

Enzyme Inhibition Research

- A comparative analysis of enzyme inhibition by tetrahydrofuran derivatives revealed that certain compounds could inhibit COX enzymes effectively. This suggests potential anti-inflammatory applications for this compound.

Eigenschaften

IUPAC Name |

[(2S,4R)-4,5-diacetyloxyoxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O7/c1-6(12)15-5-9-4-10(16-7(2)13)11(18-9)17-8(3)14/h9-11H,4-5H2,1-3H3/t9-,10+,11?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJDHNUNTWAOQPO-MTULOOOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1CC(C(O1)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1C[C@H](C(O1)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648770 | |

| Record name | 1,2,5-Tri-O-acetyl-3-deoxy-D-erythro-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865853-43-6 | |

| Record name | 1,2,5-Tri-O-acetyl-3-deoxy-D-erythro-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.